molecular formula C13H12N2O7S2 B10843976 4-{4-[(Aminosulfonyl)oxy]benzoyl}phenyl sulfamate

4-{4-[(Aminosulfonyl)oxy]benzoyl}phenyl sulfamate

Cat. No. B10843976
M. Wt: 372.4 g/mol
InChI Key: NKZRLSJYBCVOGN-UHFFFAOYSA-N
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Description

4-{4-[(aminosulfonyl)oxy]benzoyl}phenyl sulfamate is a chemical compound known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an aminosulfonyl group and a benzoyl group attached to a phenyl sulfamate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{4-[(aminosulfonyl)oxy]benzoyl}phenyl sulfamate typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes the reaction of 4-aminobenzenesulfonyl chloride with 4-hydroxybenzoyl chloride in the presence of a base such as pyridine. This reaction forms the intermediate 4-{4-[(aminosulfonyl)oxy]benzoyl}phenol, which is then reacted with sulfamoyl chloride to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-{4-[(aminosulfonyl)oxy]benzoyl}phenyl sulfamate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium hydroxide in aqueous solution or ammonia in ethanol.

Major Products Formed

    Oxidation: Formation of sulfonic acids or sulfonates.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzoyl or sulfamate derivatives.

Scientific Research Applications

4-{4-[(aminosulfonyl)oxy]benzoyl}phenyl sulfamate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-{4-[(aminosulfonyl)oxy]benzoyl}phenyl sulfamate involves the inhibition of specific enzymes, such as steroid sulfatase. The compound binds to the active site of the enzyme, preventing the substrate from accessing the catalytic site. This inhibition can lead to a decrease in the production of certain hormones or other biologically active molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{4-[(aminosulfonyl)oxy]benzoyl}phenyl sulfamate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to inhibit steroid sulfatase sets it apart from other similar compounds, making it a valuable tool in biochemical research and potential therapeutic applications .

properties

Molecular Formula

C13H12N2O7S2

Molecular Weight

372.4 g/mol

IUPAC Name

[4-(4-sulfamoyloxybenzoyl)phenyl] sulfamate

InChI

InChI=1S/C13H12N2O7S2/c14-23(17,18)21-11-5-1-9(2-6-11)13(16)10-3-7-12(8-4-10)22-24(15,19)20/h1-8H,(H2,14,17,18)(H2,15,19,20)

InChI Key

NKZRLSJYBCVOGN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)C2=CC=C(C=C2)OS(=O)(=O)N)OS(=O)(=O)N

Origin of Product

United States

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